Bienvenue dans la boutique en ligne BenchChem!

3-(1-Benzofuran-2-YL)pyridine

Physicochemical profiling Isomer differentiation Formulation development

3-(1-Benzofuran-2-yl)pyridine (CAS 7035-06-5, molecular formula C₁₃H₉NO, MW 195.22 g mol⁻¹) is a heterocyclic hybrid that fuses a benzofuran ring at the 2‑position with a pyridine ring at the 3‑position. The compound exists as a yellow‑to‑white solid with a melting point of 78–82 °C, a predicted boiling point of 346.7 ± 17.0 °C, and a predicted density of 1.184 ± 0.06 g cm⁻³.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
Cat. No. B8739445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzofuran-2-YL)pyridine
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CN=CC=C3
InChIInChI=1S/C13H9NO/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9H
InChIKeyOWGBSRBTVUFAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Benzofuran-2-YL)pyridine (CAS 7035-06-5) – Procurement-Relevant Overview for the 3‑Pyridyl Benzofuran Scaffold


3-(1-Benzofuran-2-yl)pyridine (CAS 7035-06-5, molecular formula C₁₃H₉NO, MW 195.22 g mol⁻¹) is a heterocyclic hybrid that fuses a benzofuran ring at the 2‑position with a pyridine ring at the 3‑position . The compound exists as a yellow‑to‑white solid with a melting point of 78–82 °C, a predicted boiling point of 346.7 ± 17.0 °C, and a predicted density of 1.184 ± 0.06 g cm⁻³ . Unlike its 4‑pyridyl isomer (Pyridarone, CAS 7035-04-3), which is classified as a Class III antiarrhythmic agent, the 3‑pyridyl isomer predominantly serves as a privileged scaffold for constructing potent CYP19 aromatase inhibitors, vasorelaxant hybrids, and thromboxane synthetase ligands [1][2][3].

Why 2‑, 3‑ and 4‑Pyridyl Benzofuran Isomers Cannot Be Interchanged in Procurement for 3-(1-Benzofuran-2-YL)pyridine


Although the three (benzofuran‑2‑yl)pyridine positional isomers share the same molecular formula (C₁₃H₉NO) and molecular weight (195.22 g mol⁻¹), their physicochemical properties diverge measurably and their pharmacological trajectories are orthogonal. The 3‑pyridyl isomer (CAS 7035-06-5) melts at 78–82 °C and boils at 347 °C, whereas the 2‑pyridyl isomer melts higher (82–86 °C) with a lower boiling point (337 °C), and the 4‑pyridyl isomer (Pyridarone) boils lowest (333 °C) at a significantly higher density (~1.31 g cm⁻³) . These differences directly affect solubility, recrystallisation, and formulation workflows. Critically, the 4‑pyridyl isomer is a known sodium‑channel blocker (antiarrhythmic), while the 3‑pyridyl isomer has never been associated with that pharmacology; instead it scaffolds clinical‑grade aromatase (CYP19) inhibitors with IC₅₀ values reaching 0.83 nM [1][2]. Substituting one isomer for another based on nominal formula identity therefore risks both failed experimental reproducibility and misdirected biological screening.

Quantitative Differentiation Evidence for 3-(1-Benzofuran-2-YL)pyridine Versus Closest Analogs


Physicochemical Differentiation: Melting Point and Boiling Point Delta Between Positional Isomers Impacts Downstream Processing

The 3‑pyridyl isomer (CAS 7035-06-5) exhibits a melting point of 78–82 °C and a predicted boiling point of 346.7 °C . The 2‑pyridyl isomer melts 4 °C higher (82–86 °C) and boils 10 °C lower (336.8 °C) . The 4‑pyridyl isomer boils lowest (333.3 °C) and possesses a substantially higher density of ~1.31 g cm⁻³ versus 1.18 g cm⁻³ for the 3‑ and 2‑isomers . These differences arise from the distinct crystal packing and intermolecular interactions dictated by the nitrogen atom position on the pyridine ring.

Physicochemical profiling Isomer differentiation Formulation development

Essential Benzofuran Benzene Ring: Direct Furan‑versus‑Benzofuran Comparison in CYP19 Aromatase Inhibition

Saberi et al. (2005) prepared benzofuran‑2‑yl‑(phenyl)‑3‑pyridylmethanol derivatives and the corresponding furan‑2‑yl‑(phenyl)‑3‑pyridylmethanol analogs to isolate the contribution of the benzene ring [1]. The benzofuran series displayed IC₅₀ values of 1.3–25.1 μM against human placental microsomal aromatase, with the 4‑methoxyphenyl derivative showing the optimum activity. In contrast, all furan‑2‑yl derivatives were devoid of inhibitory activity at equivalent concentrations. This demonstrates that the benzene ring of the benzofuran system is not merely a passive scaffold but an essential pharmacophoric element for enzyme binding, a conclusion supported by molecular modelling that placed the (S)‑enantiomer of the 4‑fluorophenyl benzofuran derivative in the active site [1].

Aromatase inhibition Structure–activity relationship Heterocyclic isosteres

CYP19 Aromatase Inhibition: 3‑Pyridyl Benzofuran Derivatives Achieve Low‑Nanomolar Potency Comparable to Clinical Standards

Two independent studies demonstrate that the pyridin‑3‑yl benzofuran scaffold supports potent CYP19 inhibition. Saberi et al. (2006) reported that the pyridine benzofuran 4a (containing a 4‑fluorophenyl group and a pyridin‑3‑yl moiety) inhibited aromatase with an IC₅₀ of 44 nM, a 13.6‑fold improvement over the clinical drug arimidex (IC₅₀ = 600 nM) in the same human placental microsome assay [1]. More recently, Eissa et al. (2023) designed a dual‑binding‑site pyridin‑3‑yl benzofuran derivative (10c) that achieved an IC₅₀ of 0.83 nM, essentially equipotent to letrozole (IC₅₀ = 0.70 nM) [2]. Compound 10c also exhibited an excellent selectivity profile against CYP17, 17β‑HSD, CYP24, and CYP26, with negligible inhibition observed [2].

CYP19A1 Breast cancer Non‑steroidal aromatase inhibitor

Vasorelaxant Activity: Benzofuran–Pyridine‑3‑carbonitrile Hybrids Outperform Amiodarone in Isolated Aortic Ring Assay

Srour et al. (2016) synthesised 31 benzofuran‑pyridine‑3‑carbonitrile hybrids built on the 3‑pyridyl benzofuran template and evaluated vasorelaxant activity on isolated thoracic aortic rings of rats pre‑contracted with norepinephrine [1]. Five compounds (11, 16, 21, 24 and 30) exhibited remarkable vasodilation compared with the reference standard amiodarone hydrochloride [1]. In a subsequent expanded series (63 a'–h'), compounds 63 a', 63 r, 63 l, 63 u, and 63 h showed IC₅₀ values of 0.163, 0.204, 0.227, 0.246, and 0.221 mM, respectively, all more potent than amiodarone hydrochloride (IC₅₀ = 0.312 mM) in the same assay [2]. A statistically robust 2D‑QSAR model (N = 31, n = 5, R² = 0.846, R²cvOO = 0.765, F = 27.54) was established, enabling predictive design of future analogs [1].

Vasodilation Cardiovascular QSAR

Photochromic Properties: Nitrogen Atom Position in Pyridine Modulates Absorption and Cyclisation Quantum Yield in Diarylethene Switches

Li et al. (2013) synthesised three isomeric pyridine‑containing diarylethenes bearing a benzofuran moiety and systematically compared their photochromic behaviour [1]. The ortho‑pyridine isomer exhibited the largest absorption maximum, highest molar absorption coefficient, and greatest cyclisation quantum yield among the three isomers [1]. A follow‑up study (2014) confirmed that the nitrogen atom position in the pyridine ring significantly modulates the photoisomerisation process, acidichromism, and fluorescence switching, despite the pyridine ring not directly participating in the photoisomerisation reaction [2]. These findings provide quantitative evidence that the 3‑pyridyl (meta) isomer possesses distinct photophysical properties compared to the 2‑pyridyl (ortho) and 4‑pyridyl (para) isomers.

Photochromism Diarylethenes Optical materials

Thromboxane Synthetase Inhibition: The 3‑Pyridylmethyl‑Benzofuran Motif Defines a Privileged Pharmacophore with Sub‑Micromolar Potency

The U.S. patent US 4,495,357 (The Upjohn Company) explicitly claims 3‑pyridinyl‑benzofurans and their derivatives as potent thromboxane A₂ (TXA₂) synthetase inhibitors, alongside 4‑pyridinyl analogs [1]. The clinical candidate Furegrelate (U‑63557A, sodium 5‑(3‑pyridinylmethyl)benzofuran‑2‑carboxylate), which contains the 3‑pyridyl‑benzofuran core, inhibits human platelet microsomal thromboxane synthase with an IC₅₀ of 15 nM and demonstrates oral bioavailability with a half‑life of 4.2–5.8 h in adult humans [2]. Structure–activity studies within this series demonstrated that modification of the pyridine ring resulted in large reductions in potency, whereas substitution of the benzofuran ring caused only small changes, confirming that the 3‑pyridyl attachment is critical for target engagement [3].

Thromboxane synthase Platelet aggregation Cardiovascular

Evidence‑Backed Application Scenarios for 3-(1-Benzofuran-2-YL)pyridine in Research and Industrial Procurement


Medicinal Chemistry: CYP19 Aromatase Inhibitor Lead Optimisation

The 3‑pyridyl benzofuran scaffold has produced aromatase inhibitors with potencies ranging from 44 nM to 0.83 nM, rivaling the clinical agents arimidex and letrozole [1][2]. The scaffold's superiority over furan‑pyridine analogs (which are completely inactive) confirms that the benzofuran benzene ring is a non‑negotiable pharmacophoric element [3]. Procurement of the 3‑pyridyl isomer specifically is required, as the 4‑pyridyl isomer (Pyridarone) targets cardiac sodium channels rather than CYP19 .

Cardiovascular Drug Discovery: Vasorelaxant Hybrid Design

Benzofuran‑pyridine‑3‑carbonitrile hybrids built from the 3‑pyridyl benzofuran core outperform amiodarone hydrochloride (IC₅₀ 0.312 mM) by up to 1.9‑fold in rat aortic ring vasodilation assays [4]. A validated 2D‑QSAR model (R² = 0.846) is available for predictive analog design, making this an attractive starting point for cardiovascular lead generation [4].

Optoelectronic Materials: Photochromic Diarylethene Development

The nitrogen atom position in the pyridine ring of benzofuran‑containing diarylethenes directly modulates the absorption maximum, molar extinction coefficient, and cyclisation quantum yield of the photochromic switch [5]. The 3‑pyridyl (meta) isomer yields intermediate photochromic performance between the ortho and para isomers, offering a specific property profile for materials scientists tuning optical memory or fluorescence switching devices [5][6].

Chemical Biology: Thromboxane Synthase Probe Synthesis

The 3‑pyridylmethyl‑benzofuran motif exemplified by Furegrelate (IC₅₀ = 15 nM) provides a potent and selective pharmacophore for thromboxane synthase inhibition . SAR studies demonstrate that the 3‑pyridyl attachment is critical for potency, making 3‑(1‑benzofuran‑2‑yl)pyridine the essential building block for synthesising probe molecules to study the thromboxane pathway in platelet biology and cardiovascular models [7].

Quote Request

Request a Quote for 3-(1-Benzofuran-2-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.